molecular formula C18H17FN4O2 B2416934 N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2108521-14-6

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2416934
CAS No.: 2108521-14-6
M. Wt: 340.358
InChI Key: RFLPTGNTHGQBMF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-15-8-6-13(7-9-15)10-20-18(25)17-21-12-23(22-17)11-16(24)14-4-2-1-3-5-14/h1-9,12,16,24H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLPTGNTHGQBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom on the benzene ring.

    Attachment of the Hydroxy-Phenylethyl Group: This can be done through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal and antimicrobial properties.

    Fluorobenzyl Derivatives: Compounds with similar structures that may have different biological activities.

    Hydroxy-Phenylethyl Derivatives: Compounds with similar functional groups that may exhibit different reactivity.

Uniqueness

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.

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